
2-Brom-4-nitrophenol
Übersicht
Beschreibung
2-Bromo-4-nitrophenol (BNP) is a halogenated phenol that has been widely used in scientific research for its broad range of applications. It is a colorless to yellow-brown solid, and is soluble in water, alcohols, and ethers. BNP is used in a variety of scientific research applications, including organic synthesis, biochemical research, and pharmacology. BNP has a wide range of biochemical and physiological effects, and its mechanism of action is also of great interest.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Brom-4-nitrophenol wird häufig als Ausgangsstoff bei der Synthese verschiedener chemischer Verbindungen verwendet. Seine Brom- und Nitrogruppen machen es hochreaktiv und ermöglichen die Teilnahme an einer Vielzahl chemischer Reaktionen .
Suzuki-Kupplung
Die Verbindung wurde im Zusammenhang mit der Suzuki-Kupplung untersucht, einer Art palladiumkatalysierter Kreuzkupplungsreaktion. Diese Reaktion wird in der organischen Chemie häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet .
Umweltstudien
this compound kann auch in Umweltstudien verwendet werden. Zum Beispiel könnte es verwendet werden, um die photochemischen Reaktionen von Brombenzol mit Stickoxiden in der Luft zu untersuchen.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as chlorinated nitrophenols have been reported to interact with various enzymes in microbial organisms .
Mode of Action
It’s known that nitrophenols and their derivatives often act by uncoupling oxidative phosphorylation in biochemical processes .
Biochemical Pathways
This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
The molecular weight of 218005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Nitrophenols and their derivatives are generally known to disrupt cellular processes by uncoupling oxidative phosphorylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-nitrophenol. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monooxygenases and dioxygenases. For instance, a two-component monooxygenase system, consisting of BnpAB, catalyzes the monooxygenation of 2-Bromo-4-nitrophenol to bromohydroquinone and 1,2,4-benzenetriol, with the concomitant release of nitrite . These interactions highlight the compound’s role in oxidative biochemical pathways.
Cellular Effects
2-Bromo-4-nitrophenol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence oxidative stress responses in cells. The compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which in turn can affect cell signaling and gene expression . Additionally, 2-Bromo-4-nitrophenol’s impact on cellular metabolism is evident from its role in the degradation pathways of certain bacteria, where it serves as a substrate for enzymatic reactions .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-nitrophenol involves its interaction with specific enzymes and proteins. The compound binds to the active sites of monooxygenases and dioxygenases, facilitating the transfer of electrons and the incorporation of oxygen atoms into the substrate. This process results in the formation of bromohydroquinone and 1,2,4-benzenetriol, along with the release of nitrite . These reactions are crucial for the compound’s role in oxidative degradation pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-nitrophenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 2-Bromo-4-nitrophenol can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-nitrophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 2-Bromo-4-nitrophenol can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
2-Bromo-4-nitrophenol is involved in specific metabolic pathways, particularly those related to its degradation. The compound is metabolized by bacteria through an oxidative pathway, where it is converted to bromohydroquinone and 1,2,4-benzenetriol by the action of monooxygenases and dioxygenases
Transport and Distribution
Within cells and tissues, 2-Bromo-4-nitrophenol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s relatively low molecular weight and moderate hydrophobicity allow it to diffuse across cell membranes and accumulate in various cellular compartments
Subcellular Localization
2-Bromo-4-nitrophenol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it can exert its biochemical effects . The presence of targeting signals or post-translational modifications may also play a role in directing the compound to particular subcellular compartments.
Eigenschaften
IUPAC Name |
2-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPFSYBGTWYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207164 | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5847-59-6 | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5847-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2-Bromo-4-nitrophenol?
A1: A recent study [] details an efficient synthesis of 2-Bromo-4-nitrophenol starting from 2-methoxy-5-nitroaniline. The process involves diazotization, a Sandmeyer reaction to yield 2-Bromo-4-nitroanisole, followed by nucleophilic substitution with sodium hydroxide and subsequent acidification. This method boasts a 55.8% yield and is considered commercially viable. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]
Q2: How does the molecular structure of 2-Bromo-4-nitroanisole influence its reactivity?
A2: Computational chemistry, specifically Gaussian 03 calculations [], reveals that the carbon atom attached to the methoxy group in 2-Bromo-4-nitroanisole possesses the highest net electric charge. This finding accurately predicts the site of nucleophilic substitution during the synthesis of 2-Bromo-4-nitrophenol, highlighting the importance of electronic structure in chemical reactivity. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]
Q3: Are there any reported crystal structures involving 2-Bromo-4-nitrophenol?
A3: Yes, a recent publication [] describes the crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene)) bis(2-bromo-4-nitrophenol) in complex with dimethylsulfoxide. This structure provides valuable insights into the molecular interactions and packing arrangements of 2-Bromo-4-nitrophenol derivatives. [2: https://www.semanticscholar.org/paper/6522faa934e23cdd723dc88c4e886c98cb9ff849]
Q4: What role does 2-Bromo-4-nitrophenol play in chemical reactions?
A4: Research suggests that 2-Bromo-4-nitrophenol is a key component in the oscillatory bromate-4-nitrophenol reaction system []. This system exhibits complex temporal oscillations and wave propagation patterns, making it a valuable model for studying nonlinear chemical dynamics. [3: https://www.semanticscholar.org/paper/67e9c77ece40922cc4f67ca27b39f8d3a274b991]
Q5: Is 2-Bromo-4-nitrophenol used as a building block for synthesizing other compounds?
A5: Yes, 2-Bromo-4-nitrophenol serves as a starting material in the synthesis of complex molecules like 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran []. This highlights its versatility as a synthetic precursor in organic chemistry. [4: https://www.semanticscholar.org/paper/269f9999425e8192f8b6f01dbbf49bc91ea7fa1b]
Q6: Has 2-Bromo-4-nitrophenol been used in studying heterocyclic chemistry?
A6: Indeed, research from as early as 1954 [] explores the use of 2-Bromo-4-nitrophenol and 2,6-Dibromo-4-nitrophenol in the Skraup reaction. This reaction is a classic method for synthesizing quinolines, highlighting the historical significance of 2-Bromo-4-nitrophenol in heterocyclic chemistry. [5: https://www.semanticscholar.org/paper/931c3815f27276bcb30a656c586cc58bd3e47e7a]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)
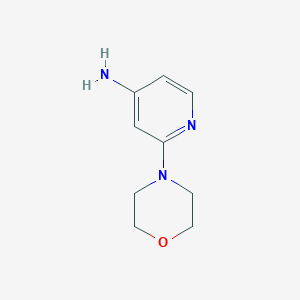

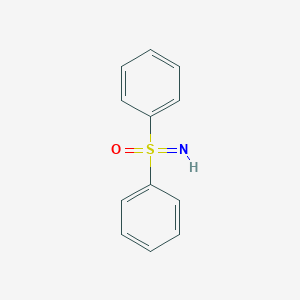

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
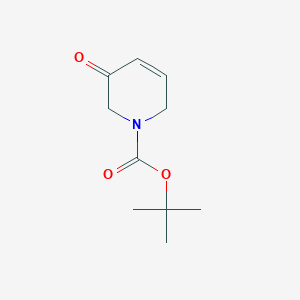
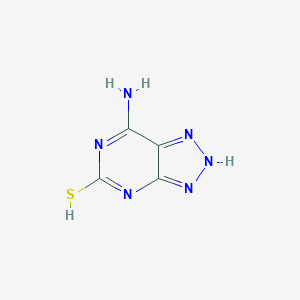
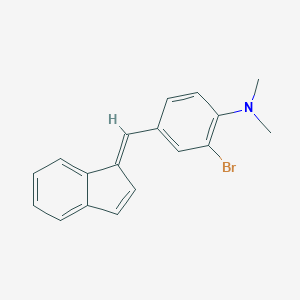



![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
